3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the palladium-catalyzed cross-coupling reaction, which can be used to form biaryl compounds .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using efficient catalytic processes. These methods aim to maximize yield and minimize side reactions, often employing microwave-assisted synthesis for better efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.
Reduction: This can modify the existing functional groups, potentially altering the compound’s biological activity.
Substitution: Common in benzofuran chemistry, substitution reactions can introduce new substituents to the benzofuran ring.
Common Reagents and Conditions
Palladium-catalyzed cross-coupling: Often used for forming biaryl compounds.
Basic conditions: Used for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions typically yield biaryl compounds .
Scientific Research Applications
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific biological activity being investigated. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups can enhance its biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H7ClO3 |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
3-chloro-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
YPVMIBYVCKYRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2Cl)C(=O)O |
Origin of Product |
United States |
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